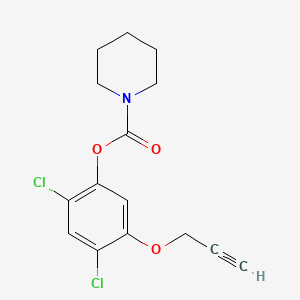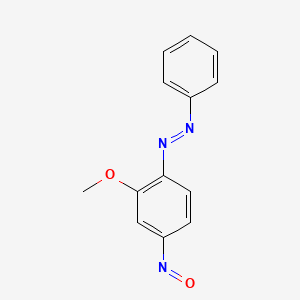
N,N,N',N',N'',N''-Hexabutyl-N'''-propylphosphorimidic triamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-propylphosphorimidic triamide: is a chemical compound known for its unique structure and properties It belongs to the class of phosphorimidic triamides, which are characterized by the presence of multiple amide groups attached to a central phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-propylphosphorimidic triamide typically involves the reaction of hexabutylphosphoramide with propylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient mixing to ensure uniformity. The final product is purified using techniques such as distillation or crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-propylphosphorimidic triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoramide oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amide groups can undergo substitution reactions with various nucleophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products: The major products formed from these reactions include phosphoramide oxides, amine derivatives, and substituted phosphorimidic triamides.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-propylphosphorimidic triamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-propylphosphorimidic triamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise mechanisms.
Vergleich Mit ähnlichen Verbindungen
- N,N,N’,N’,N’‘,N’‘-Hexaethyl-N’‘’-propylphosphorimidic triamide
- N,N,N’,N’,N’‘,N’'-Hexamethylphosphoramide
Comparison: N,N,N’,N’,N’‘,N’‘-Hexabutyl-N’‘’-propylphosphorimidic triamide is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.
Eigenschaften
CAS-Nummer |
80166-29-6 |
|---|---|
Molekularformel |
C27H61N4P |
Molekulargewicht |
472.8 g/mol |
IUPAC-Name |
N-[bis(dibutylamino)-propylimino-λ5-phosphanyl]-N-butylbutan-1-amine |
InChI |
InChI=1S/C27H61N4P/c1-8-15-22-29(23-16-9-2)32(28-21-14-7,30(24-17-10-3)25-18-11-4)31(26-19-12-5)27-20-13-6/h8-27H2,1-7H3 |
InChI-Schlüssel |
XKOTZXCKVQDQCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)P(=NCCC)(N(CCCC)CCCC)N(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



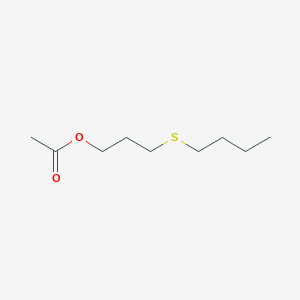
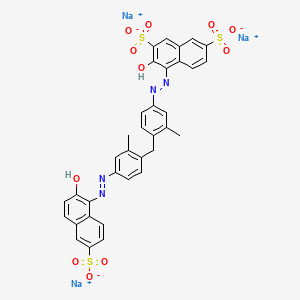

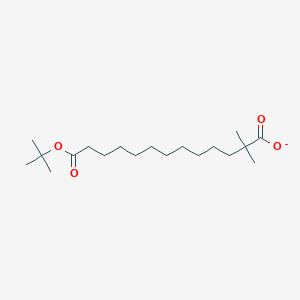
![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)
![N-[2-(Benzyloxy)benzoyl]-D-threonine](/img/structure/B14416020.png)
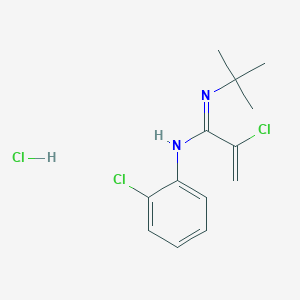
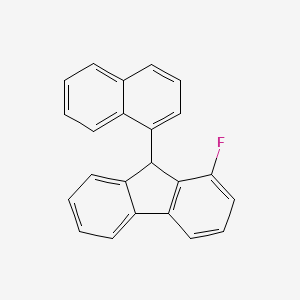
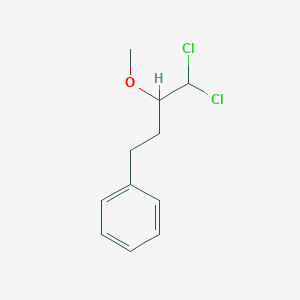
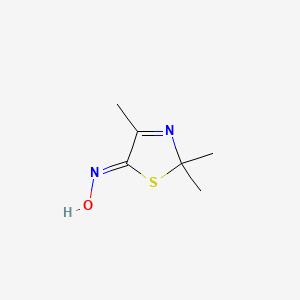
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)
